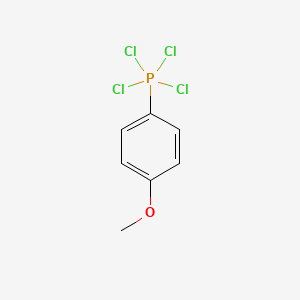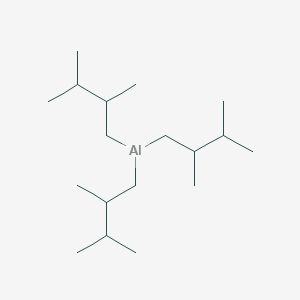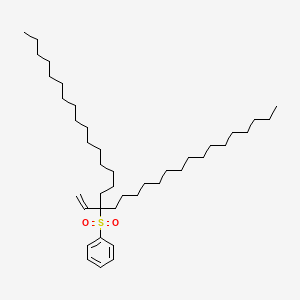
(17-Ethenyltritriacontane-17-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17-Ethenyltritriacontane-17-sulfonyl)benzene is an organosulfur compound characterized by a long hydrocarbon chain with a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17-Ethenyltritriacontane-17-sulfonyl)benzene typically involves the sulfonation of a long-chain hydrocarbon followed by the introduction of a benzene ring. One common method is the reaction of a long-chain alkene with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). This forms the sulfonic acid derivative, which can then be reacted with benzene under Friedel-Crafts alkylation conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(17-Ethenyltritriacontane-17-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halogenated benzenes, nitrobenzenes.
Applications De Recherche Scientifique
(17-Ethenyltritriacontane-17-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (17-Ethenyltritriacontane-17-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog with a shorter hydrocarbon chain.
p-Toluenesulfonic acid: Contains a methyl group instead of a long hydrocarbon chain.
Sulfanilic acid: Contains an amino group attached to the benzene ring.
Uniqueness
(17-Ethenyltritriacontane-17-sulfonyl)benzene is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and allows for unique interactions in both organic and aqueous environments .
Propriétés
Numéro CAS |
62872-74-6 |
|---|---|
Formule moléculaire |
C41H74O2S |
Poids moléculaire |
631.1 g/mol |
Nom IUPAC |
17-ethenyltritriacontan-17-ylsulfonylbenzene |
InChI |
InChI=1S/C41H74O2S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-34-38-41(6-3,44(42,43)40-36-32-31-33-37-40)39-35-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6,31-33,36-37H,3-5,7-30,34-35,38-39H2,1-2H3 |
Clé InChI |
HUFZNIAPJLXCHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
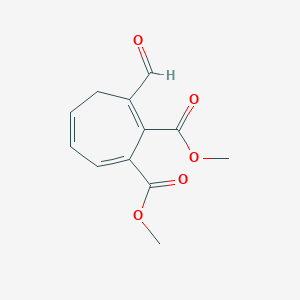
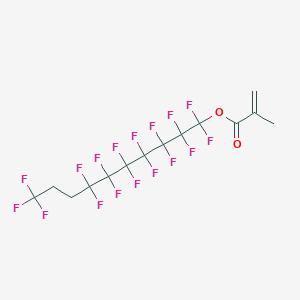
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
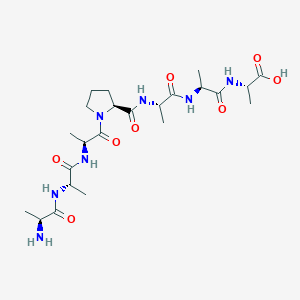
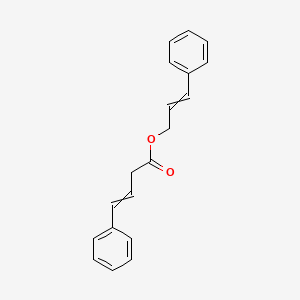

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
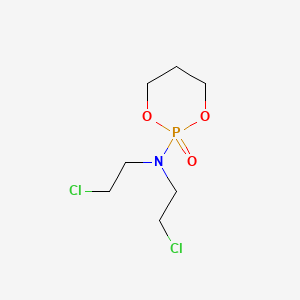
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
